2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This structure is significant in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of green chemistry principles to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects . The compound may act as an inhibitor or activator of specific enzymes, thereby influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(Imidazo[1,2-a]quinolin-2-yl)butanoic acid: Contains a quinoline ring, offering different biological activities.
2-(Imidazo[1,2-a]pyrazin-2-yl)butanoic acid: Features a pyrazine ring, which may alter its chemical reactivity and biological properties.
Uniqueness
2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is unique due to its specific imidazo[1,2-a]pyrimidine core, which provides distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H11N3O2 |
---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-imidazo[1,2-a]pyrimidin-2-ylbutanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-2-7(9(14)15)8-6-13-5-3-4-11-10(13)12-8/h3-7H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
MVOSXTICSYHNIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN2C=CC=NC2=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.